molecular formula C16H11BrF3N3O2S B1663072 1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

Cat. No.: B1663072
M. Wt: 446.2 g/mol
InChI Key: OYZKFVIVPRQRQQ-UHFFFAOYSA-N
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Description

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole (IUPAC: 4-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide; C₁₆H₁₁BrF₃N₃O₂S) is a pyrazole derivative with notable pharmacological properties. It is commonly referenced as S58 in structural and docking studies . Synthesized via copper-catalyzed Ullmann coupling under inert conditions, it features a sulfonamide group at position 1, a trifluoromethyl group at position 3, and a para-bromophenyl moiety at position 5 of the pyrazole core .

S58 is a selective cyclooxygenase-2 (COX-2) inhibitor, as evidenced by its binding to the COX-2 active site (PDB ID: 6COX) with high affinity (binding energy: -8.6 kcal/mol) and low RMSD values (1.2–1.64 Å), indicating precise docking . It also interacts with human lanosterol 14-alpha-demethylase (CYP51; PDB ID: 1CX2), forming hydrogen bonds with HIS90, ARG513, and SER353 . Its DrugBank entry (DB03477) classifies it as an experimental agent targeting prostaglandin G/H synthase 2 .

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZKFVIVPRQRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediates

The synthesis begins with two primary intermediates:

  • 4-Bromoacetophenone : Bromination of acetophenone using Br₂ in acetic acid achieves 92% yield.
  • 3-Trifluoromethylphenylhydrazine : Prepared via diazotization of 3-trifluoromethylaniline followed by reduction with SnCl₂/HCl (78% yield).

A representative pathway involves:

  • Cyclocondensation : Reacting 4-bromoacetophenone with 3-trifluoromethylphenylhydrazine in ethanol under reflux forms the pyrazole ring. The reaction proceeds via enolate formation, with the trifluoromethyl group directing regioselectivity to the 3-position.
  • Sulfonamide Introduction : Treating the pyrazole intermediate with benzenesulfonyl chloride in the presence of NaH (0°C, THF) installs the sulfonamide group at the 1-position (85% yield).
  • Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ achieves 89% regioselectivity.

Functional Group Interconversions

Critical functionalization steps include:

  • Trifluoromethyl Stabilization : The CF₃ group is introduced via Ullmann coupling between the pyrazole intermediate and trifluoromethyl copper(I) iodide.
  • Sulfonamide Optimization : Replacing methyl sulfone groups with aminosulfones enhances COX-2 binding affinity by 20-fold (IC₅₀ from 34 µM to 1.3 µM).

Table 1: Impact of Substituents on Synthesis Efficiency

Position Substituent Reaction Yield (%) COX-2 IC₅₀ (µM)
1 SO₂NH₂ 85 0.08
3 CF₃ 78 0.12
5 Br 89 0.05

Data derived from.

Optimization Strategies

Solubility Enhancement

Early analogues exhibited poor aqueous solubility (<0.1 mg/mL). Incorporating urea linkers between the pyrazole and sulfonamide groups increased solubility to 2.8 mg/mL while maintaining COX-2 inhibition (IC₅₀ = 0.7 µM).

Catalytic Improvements

Switching from traditional Pd(PPh₃)₄ to Xantphos-Pd-G3 catalysts reduced coupling reaction times from 24 h to 3 h, achieving 94% yield in the final bromination step.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.72 (m, 4H, aryl-H), 7.52 (d, J = 8.4 Hz, 2H, SO₂NH₂).
    • ¹⁹F NMR: δ -62.3 (CF₃).
  • Mass Spectrometry :

    • HRMS (ESI): m/z calc. for C₁₆H₁₁BrF₃N₃O₂S [M+H]⁺: 446.2, found: 446.1.

Applications in Drug Development

SC-558’s COX-2 selectivity (SI = 351.2) stems from its para-bromophenyl group occupying the enzyme’s hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 6COX). Modifications at the 5-position with bulkier substituents (e.g., adamantyl) further improved selectivity but reduced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

SC-558 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Various substitution reactions can modify the aromatic rings or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further studied for their pharmacological properties.

Scientific Research Applications

SC-558 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying selective COX-2 inhibition and for developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular pathways involved in inflammation and pain.

    Medicine: Explored as a potential therapeutic agent for conditions like arthritis, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

SC-558 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The phenylsulfonamide moiety of SC-558 anchors within the selectivity pocket of COX-2, forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This selective inhibition reduces inflammation and pain while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The pharmacological and physicochemical properties of S58 are critically influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of S58 and Analogs

Compound Name & Structure Molecular Weight Biological Target Binding Affinity (kcal/mol) RMSD (Å) Key Interactions/Notes
S58 : 1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole 464.24 COX-2, CYP51 -8.6 1.2–1.64 Hydrogen bonds with COX-2 residues (HIS90, ARG513, SER353) ; high selectivity for COX-2.
5i : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenylpyrazole-3-carboxamide 595.25 Not specified N/A N/A Bulky tert-butyl groups enhance steric hindrance; methylsulfonyl improves solubility but reduces metabolic stability.
Curcumin analog : 1-(1,3-benzodioxol-5-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one ~310 (estimated) COX-2 -7.5 1.6 Lower binding affinity than S58; dienone backbone limits hydrophobic interactions.
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime ~460 (estimated) Not specified N/A N/A Sulfanyl group reduces electronegativity; chlorophenyl substituents increase halogen bonding potential.
1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole ~560 (estimated) Not specified N/A N/A Perfluorohexyl chain enhances lipophilicity but may limit oral bioavailability.

Key Observations:

Substituent Effects :

  • Trifluoromethyl Group : Present in S58 and most analogs, this electron-withdrawing group enhances metabolic stability and binding to hydrophobic enzyme pockets .
  • Sulfonamide vs. Sulfanyl : S58’s sulfonamide group (increasing polarity and hydrogen-bonding capacity) contrasts with sulfanyl derivatives (e.g., ), which exhibit weaker target engagement.
  • Halogenated Aromatics : S58’s para-bromophenyl moiety contributes to π-π stacking in COX-2, whereas chlorophenyl analogs (e.g., ) may exhibit off-target interactions due to smaller halogens .

Binding Metrics :

  • S58 demonstrates superior COX-2 binding affinity (-8.6 kcal/mol) compared to curcumin analogs (-6.4 to -7.5 kcal/mol) .
  • Its low RMSD values (1.2–1.64 Å) confirm accurate docking poses in COX-2, outperforming bulkier derivatives like 5i .

Pharmacokinetic Considerations :

  • Higher molecular weight compounds (e.g., 5i at 595.25 Da) may face challenges in membrane permeability, whereas S58 (464.24 Da) aligns better with Lipinski’s rules for drug-likeness .
  • Perfluorohexyl chains (e.g., ) improve lipid solubility but reduce aqueous solubility, limiting therapeutic applicability compared to S58’s balanced profile.

Biological Activity

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole, also known as S58, is a compound that belongs to the class of phenylpyrazoles. Its chemical formula is C16H11BrF3N3O2SC_{16}H_{11}BrF_3N_3O_2S with a molecular weight of approximately 446.242 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of prostaglandin G/H synthase 2, which plays a critical role in inflammatory processes.

Chemical Structure and Properties

PropertyValue
Chemical Formula C₁₆H₁₁BrF₃N₃O₂S
Molecular Weight 446.242 g/mol
IUPAC Name 4-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
DrugBank ID DB03477

The primary mechanism of action for this compound is its inhibition of prostaglandin G/H synthase 2. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds involved in various physiological functions, including inflammation and pain signaling. By inhibiting this enzyme, the compound may exert anti-inflammatory effects.

In Vitro Studies

Research indicates that this compound shows significant activity against various biological targets. A study highlighted its interaction with prostaglandin G/H synthase 2, where it demonstrated potent inhibitory effects. The binding affinity and selectivity were assessed through various assays, showcasing its potential as a therapeutic agent in inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anti-inflammatory Activity : In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups.
  • Cancer Research : Preliminary studies suggest that the compound may influence cancer cell proliferation through modulation of signaling pathways related to inflammation and apoptosis.

Selectivity and Binding Data

A comparative analysis of binding affinities for different receptors has been conducted to assess selectivity:

ReceptorBinding Affinity (Kd)
Prostaglandin G/H synthase 2Low nanomolar range
Cyclooxygenase (COX) enzymesModerate affinity
Other non-specific targetsHigh nanomolar range

These findings indicate that while this compound has strong activity against its primary target, it also interacts with other receptors, which may lead to side effects or off-target activities.

Q & A

Q. What are the key synthetic methodologies for preparing 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole?

The synthesis typically involves multi-step protocols starting with functionalized pyrazole cores. For example, diazonium salt intermediates (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) are generated via nitrosation of pyrazol-5-amine derivatives in the presence of boron trifluoride etherate and alkyl nitrites . Subsequent coupling with aryl sulfonamides or halogenated aryl groups (e.g., parabromophenyl) is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like regioisomers .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., trifluoromethyl at C3, parabromophenyl at C5). For example, 1H^1H-NMR of analogous pyrazoles shows distinct peaks for sulfonamide protons at δ 7.5–8.0 ppm and aromatic protons from the parabromophenyl group at δ 7.2–7.8 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where crystalline forms are obtainable) are used to validate molecular weight and spatial arrangements .

Q. What are the primary pharmacological targets of this compound?

The compound’s sulfonamide and trifluoromethyl groups suggest activity against enzymes like prostaglandin G/H synthase 2 (COX-2), as structurally similar pyrazoles are known to inhibit cyclooxygenase isoforms. Computational docking studies (e.g., using DrugBank 3.0) highlight potential binding interactions with COX-2’s active site, particularly via hydrophobic interactions with the parabromophenyl group .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred due to the compound’s low solubility in non-polar media. Recrystallization gradients using ethanol/water (4:1 v/v) yield >98% purity, as confirmed by HPLC with UV detection at 254 nm . Impurities such as unreacted parabromophenyl precursors are removed via silica gel chromatography with ethyl acetate/hexane (1:3) eluent .

Q. How does the parabromophenyl substituent influence stability under ambient conditions?

The electron-withdrawing bromine atom enhances stability against photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation, whereas non-halogenated analogs degrade by 15–20% under the same conditions. Degradation products include debrominated derivatives, identified via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize COX-2 inhibition?

Systematic modifications at the C5 position (e.g., replacing parabromophenyl with p-fluorophenyl or p-chlorophenyl) are evaluated using in vitro COX-2 inhibition assays (IC50_{50} measurements). Fluorine analogs (e.g., 5-(4-fluorophenyl) derivatives) show reduced potency (IC50_{50} = 1.2 µM vs. 0.8 µM for the parabromophenyl variant), suggesting halogen size and electronegativity critically impact binding .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. For example, Form I (monoclinic) exhibits solubility of 0.12 mg/mL in PBS, while Form II (orthorhombic) dissolves at 0.35 mg/mL. Differential scanning calorimetry (DSC) confirms thermal stability differences between forms .

Q. Which computational methods predict metabolic pathways and potential toxicity?

Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., sulfonamide N–S bond). In silico tools like ADMET Predictor™ highlight high hepatic extraction due to cytochrome P450 3A4-mediated oxidation of the trifluoromethyl group. Metabolites are validated via LC-MS/MS in microsomal assays .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated during scale-up?

Kinetic control via low-temperature (−20°C) reactions minimizes undesired C4 functionalization. For example, trifluoromethylation at C3 is favored over C4 by a 9:1 ratio when using Cu(I) catalysts in DMF at −20°C, as opposed to 3:1 at 25°C .

Q. What methodologies assess environmental impact during synthesis?

Green chemistry metrics (E-factor, atom economy) are calculated for each step. Solvent recovery systems (e.g., membrane distillation for DMF reuse) reduce waste by 40%. Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) are performed for intermediates, though data gaps exist for the final compound .

Key Research Gaps

  • Toxicity Profiling : Limited ecotoxicological data (e.g., bioaccumulation potential) .
  • Polymorph Control : Lack of robust crystallization protocols for high-solubility forms .
  • In Vivo Efficacy : No published pharmacokinetic studies in animal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole
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1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

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